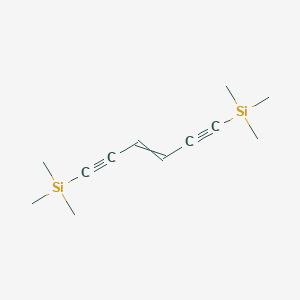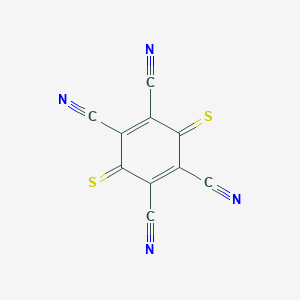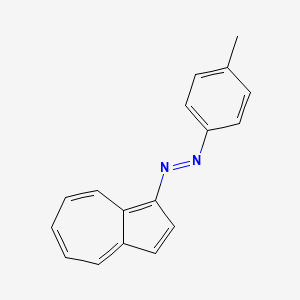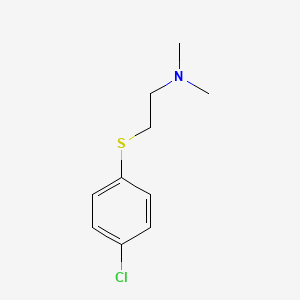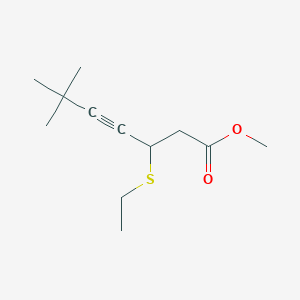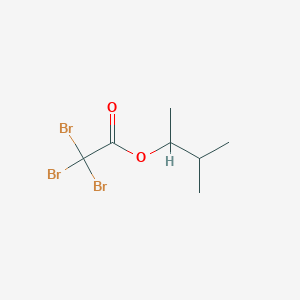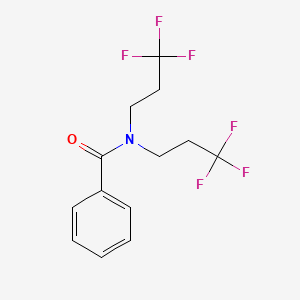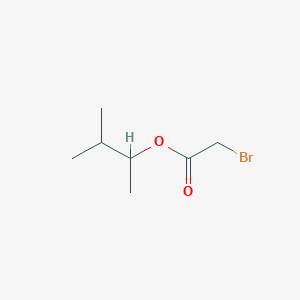
Acetic acid, bromo, 1,2-dimethylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bromo, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.081 . This compound is characterized by the presence of a bromo group attached to the acetic acid ester, which is further connected to a 1,2-dimethylpropyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo, 1,2-dimethylpropyl ester typically involves the esterification of bromoacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The crude product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, bromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation: Products include carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Acetic acid, bromo, 1,2-dimethylpropyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid, bromo, 1,2-dimethylpropyl ester involves its reactivity towards nucleophiles and oxidizing agents. The bromo group acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles . In oxidation reactions, the ester group is converted to carboxylic acids or ketones through the transfer of oxygen atoms from the oxidizing agent .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetic acid, bromo, 1,2-dimethylpropyl ester is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
90380-57-7 |
|---|---|
Fórmula molecular |
C7H13BrO2 |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
3-methylbutan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)6(3)10-7(9)4-8/h5-6H,4H2,1-3H3 |
Clave InChI |
MXVRFFCHLDPUAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
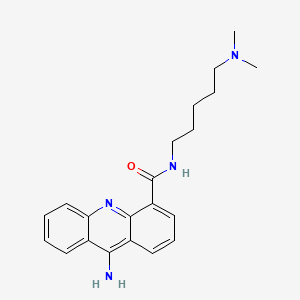
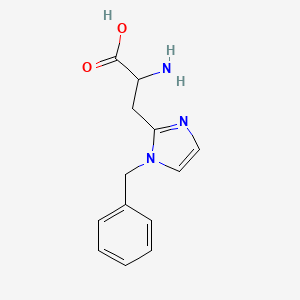
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
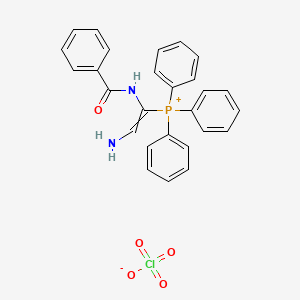
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
